Propanoic acid, 2-isocyanato-, ethyl ester, (2S)-

CAS No.: 33280-95-4

Cat. No.: VC16537981

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33280-95-4 |

|---|---|

| Molecular Formula | C6H9NO3 |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | ethyl (2S)-2-isocyanatopropanoate |

| Standard InChI | InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m0/s1 |

| Standard InChI Key | PFIQRPNWLUAMOF-YFKPBYRVSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](C)N=C=O |

| Canonical SMILES | CCOC(=O)C(C)N=C=O |

Introduction

Chemical Structure and Properties

Molecular Configuration

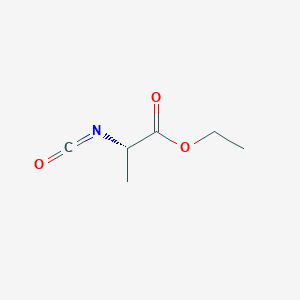

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- features a propanoic acid derivative where the α-carbon (C2) is substituted with an isocyanate group (-N=C=O) and an ethyl ester (-COOCHCH) at the carboxyl position. The (2S) stereochemistry indicates that the isocyanate and methyl groups are arranged in a specific spatial orientation, critical for enantioselective reactions. The compound’s InChIKey (PFIQRPNWLUAMOF-YFKPBYRVSA-N) and isomeric SMILES (CCOC(=O)[C@H](C)N=C=O) confirm its chiral center and functional group placement.

Table 1: Key Identifiers and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 33280-95-4 | |

| Molecular Formula | ||

| Molecular Weight | 143.14 g/mol | |

| IUPAC Name | ethyl (2S)-2-isocyanatopropanoate | |

| Stereochemistry | (2S) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of propanoic acid, 2-isocyanato-, ethyl ester, (2S)- typically involves phosgenation or carbamate derivatization. A common method involves reacting (2S)-ethyl 2-aminopropanoate with phosgene (COCl) under anhydrous conditions:

This reaction requires stringent control of temperature (<0°C) and inert atmospheres to prevent side reactions. Alternative routes employ non-phosgene reagents like triphosgene or carbonyldiimidazole to improve safety profiles.

Purification and Stability

Post-synthesis, the compound is purified via vacuum distillation to remove residual amines and solvents. Stability is a critical concern; storage under nitrogen at -20°C minimizes degradation via hydrolysis or oligomerization.

Reactivity and Chemical Behavior

Nucleophilic Additions

The isocyanate group reacts exothermically with nucleophiles, forming covalent adducts:

-

With alcohols: Forms carbamate esters ().

These reactions are pivotal in polyurethane synthesis, where diisocyanates crosslink with polyols to form elastomers or foams .

Hydrolysis and Degradation

Exposure to moisture leads to hydrolysis, generating (2S)-ethyl 2-aminopropanoate and carbon dioxide:

This degradation pathway necessitates anhydrous handling conditions.

Applications in Industry and Research

Polyurethane Production

The compound serves as a monomer in polyurethane formulations, contributing to adhesives, coatings, and flexible foams. Its chiral center enables stereoregular polymers with enhanced mechanical properties .

Pharmaceutical Intermediates

In medicinal chemistry, it is employed to synthesize urea derivatives and β-amino acids, which are scaffolds for protease inhibitors and antimicrobial agents.

Table 2: Industrial Applications

| Application | Role | Example Use Case |

|---|---|---|

| Polymer Chemistry | Crosslinking agent | Polyurethane elastomers |

| Organic Synthesis | Urea/carbamate precursor | Anticancer drug intermediates |

| Material Science | Surface functionalization | Hydrophobic coatings |

| Hazard Type | Symptoms | Precautionary Measures |

|---|---|---|

| Respiratory Sensitization | Wheezing, dyspnea | Ventilation, respirators |

| Skin Irritation | Erythema, itching | Gloves, protective clothing |

| Eye Damage | Conjunctivitis, lacrimation | Safety goggles |

Comparison with Related Isocyanate Compounds

Structural Analogues

-

Methyl isocyanate (MIC): Simpler structure but higher volatility and toxicity (Bhopal disaster) .

-

Toluene diisocyanate (TDI): Higher molecular weight, used in rigid foams but with greater sensitization risk .

Functional Differences

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- offers chirality-driven selectivity unavailable in symmetric diisocyanates like hexamethylene diisocyanate (HDI) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume